
1-Phenyl-4-(pyrrolidin-1-YL)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-(pyrrolidin-1-YL)pentan-1-one is a synthetic cathinone, a class of compounds known for their stimulant effects. This compound is structurally related to other synthetic cathinones and has been studied for its potential effects on the central nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(pyrrolidin-1-YL)pentan-1-one typically involves the reaction of a phenylacetone derivative with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-4-(pyrrolidin-1-YL)pentan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens and nitrating agents are used for electrophilic substitution on the phenyl ring.
Major Products
Oxidation: Produces ketones and carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-Phenyl-4-(pyrrolidin-1-YL)pentan-1-one has been studied for various scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification of synthetic cathinones.
Biology: Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine uptake.
Medicine: Explored for potential therapeutic uses, although it is primarily known for its stimulant effects.
Industry: Utilized in the development of new synthetic cathinones and related compounds
Mécanisme D'action
The compound acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, energy, and euphoria. The molecular targets include the dopamine and norepinephrine transporters, which are inhibited by the compound .
Comparaison Avec Des Composés Similaires
1-Phenyl-4-(pyrrolidin-1-YL)pentan-1-one is similar to other synthetic cathinones such as:
- Alpha-pyrrolidinopentiophenone (alpha-PVP)
- Alpha-pyrrolidinobutiophenone (alpha-PBP)
- Alpha-pyrrolidinohexanophenone (alpha-PHP)
These compounds share a similar core structure but differ in the length and substitution of the alkyl chain. This compound is unique in its specific substitution pattern, which affects its potency and selectivity for neurotransmitter transporters .
Propriétés
Formule moléculaire |
C15H21NO |
|---|---|
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
1-phenyl-4-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C15H21NO/c1-13(16-11-5-6-12-16)9-10-15(17)14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 |
Clé InChI |
NBXBGFUUPNFBQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)C1=CC=CC=C1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


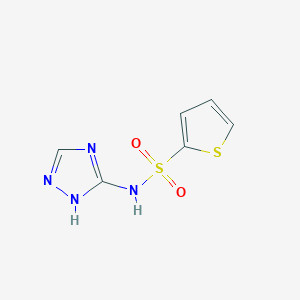

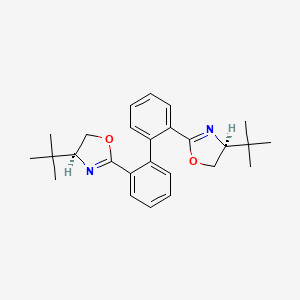
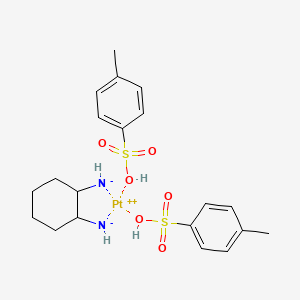
![5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12889550.png)
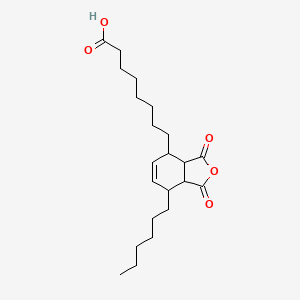
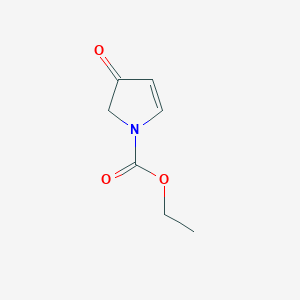
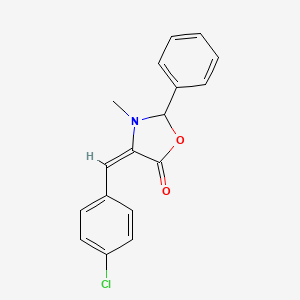
![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
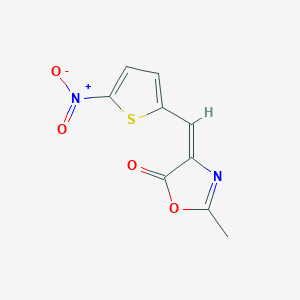
![1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12889571.png)
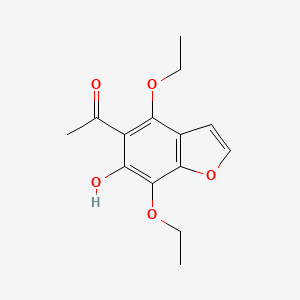
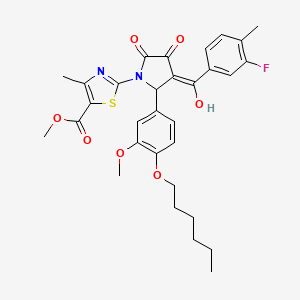
![2-(Chloromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12889582.png)
